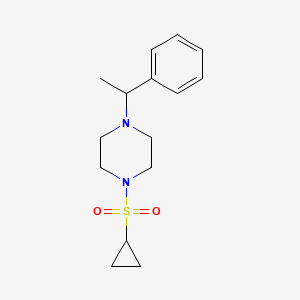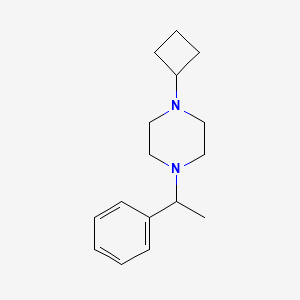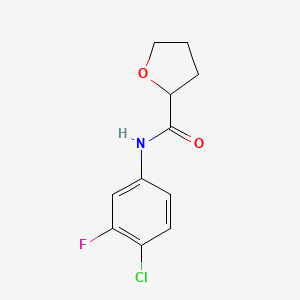![molecular formula C15H16BrN3O B15115637 5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115637.png)
5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine: is a complex organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a pyrrolidine ring substituted with a 3-methylpyridin-4-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by their coupling. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The pyridine and pyrrolidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Studies have explored its activity against various biological pathways, including enzyme inhibition and receptor modulation .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and functional materials.
作用機序
The mechanism of action of 5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine stands out due to its unique combination of functional groupsIts structure provides a balance between reactivity and stability, making it a versatile compound in both research and industrial applications .
特性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
4-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-3-methylpyridine |
InChI |
InChI=1S/C15H16BrN3O/c1-11-8-17-6-4-14(11)20-13-5-7-19(10-13)15-3-2-12(16)9-18-15/h2-4,6,8-9,13H,5,7,10H2,1H3 |
InChIキー |
WDKWGLQGOZQMHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyethyl)-1-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115565.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B15115568.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)
![4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15115578.png)

![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)


![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)

![2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115634.png)
